molecular formula C19H23NO3 B3905930 N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide

Cat. No. B3905930
M. Wt: 313.4 g/mol
InChI Key: AYVIXDYMOXJWDO-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide” seems to be a complex organic compound. It likely contains an amide group (-CONH2) attached to a phenyl ring with two methyl groups at the 2nd and 5th positions . The phenyl ring is likely further substituted with diethoxy groups at the 3rd and 5th positions .


Molecular Structure Analysis

The molecular structure of “N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide” would likely be complex due to the presence of multiple functional groups. The exact structure could be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

“N,N-Dialkyl amides” such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA) are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They can be used in a variety of ways to generate different functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N,N-Dimethylformamide”, include a molecular weight of 163.2163, and it’s a clear liquid . It has a melting point of -61 °C and a boiling point of 175 °C .

Mechanism of Action

The mechanism of action of similar compounds is not well understood, but it is believed to work by binding to specific proteins and altering their function.

Safety and Hazards

“N,N-Dimethylformamide” is classified as a skin irritant, eye irritant, respiratory sensitizer, and may cause respiratory irritation . It’s advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-16-10-15(11-17(12-16)23-6-2)19(21)20-18-9-13(3)7-8-14(18)4/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVIXDYMOXJWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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